2-(But-3-yn-1-yl)furan

Description

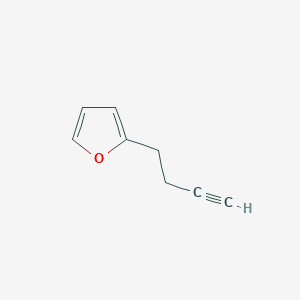

2-(But-3-yn-1-yl)furan (CAS: CID 22166143) is a furan derivative with a terminal alkyne substituent at the 2-position of the furan ring. Its molecular formula is C₈H₈O, and its structure features a furan ring (a five-membered aromatic heterocycle with oxygen) linked to a but-3-ynyl chain. Key structural identifiers include:

Properties

Molecular Formula |

C8H8O |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2-but-3-ynylfuran |

InChI |

InChI=1S/C8H8O/c1-2-3-5-8-6-4-7-9-8/h1,4,6-7H,3,5H2 |

InChI Key |

GAWCWJNRLXARKW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-yn-1-yl)furan typically involves the reaction of furfural with acetylene in the presence of a catalyst. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-yn-1-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Furan-2-carboxylic acid.

Reduction: 4-(2-Furyl)-1-butene, 4-(2-Furyl)butane.

Substitution: Halogenated or nitrated furans.

Scientific Research Applications

2-(But-3-yn-1-yl)furan has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes . The compound’s alkyne moiety also enables it to undergo click chemistry reactions, which are useful in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(but-3-yn-1-yl)furan with analogous furan derivatives, focusing on structural, functional, and toxicological differences.

Structural Features

- Key Insight : The terminal alkyne in this compound distinguishes it from derivatives with electron-withdrawing (e.g., nitro, carbonyl) or bulky (e.g., benzofuran) substituents. This impacts reactivity and intermolecular interactions.

Reactivity and Functional Potential

- This compound : The alkyne group enables click chemistry (e.g., Huisgen cycloaddition) or polymerization. The furan ring may participate in Diels-Alder reactions .

- 2-(3-Oxo-3-phenylprop-1-enyl)furan : The α,β-unsaturated ketone allows Michael additions or nucleophilic attacks, while the phenyl group enhances lipophilicity .

- Benzofuran derivatives : The benzannulated structure and fluorine/sulfur substituents enhance biological activity (e.g., enzyme inhibition) .

Toxicity and Exposure Limits

- This compound: No direct toxicity data available.

- 2-(3-Oxo-3-phenylprop-1-enyl)furan: A surrogate-based HTFOEL (Health Toxicity Full Occupational Exposure Limit) of 1 ppb was established, extrapolated from furan toxicity data. Furan itself causes hepatic hyperplasia and carcinogenicity in rodents at sub-chronic exposures .

- Benzofuran derivatives : Fluorinated and sulfur-containing analogs show moderate cytotoxicity in pharmacological studies, though specific thresholds are undefined .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.